Trimethyl((perfluorophenyl)(phenyl)methoxy)silane
CAS No.:
Cat. No.: VC16045608
Molecular Formula: C16H15F5OSi
Molecular Weight: 346.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15F5OSi |
|---|---|
| Molecular Weight | 346.37 g/mol |
| IUPAC Name | trimethyl-[(2,3,4,5,6-pentafluorophenyl)-phenylmethoxy]silane |
| Standard InChI | InChI=1S/C16H15F5OSi/c1-23(2,3)22-16(9-7-5-4-6-8-9)10-11(17)13(19)15(21)14(20)12(10)18/h4-8,16H,1-3H3 |
| Standard InChI Key | LRFLZEQBMBEBCU-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)OC(C1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Introduction
Nomenclature and Structural Features
Chemical Identity
The systematic name trimethyl((perfluorophenyl)(phenyl)methoxy)silane denotes a silicon atom bonded to:
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Three methyl groups (-CH₃)
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A methoxy group (-OCH₃)
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A (perfluorophenyl)(phenyl)methoxy group (-O-C(C₆F₅)(C₆H₅)).
The perfluorophenyl group (C₆F₅) introduces strong electron-withdrawing characteristics, while the phenyl group (C₆H₅) contributes aromatic stability. The methoxy group enhances solubility in polar aprotic solvents, a critical feature for synthetic applications .
Spectroscopic Properties
While experimental data for this specific compound is scarce, related fluorinated silanes exhibit distinct spectral signatures:
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¹⁹F NMR: Peaks between δ -140 to -160 ppm for ortho-fluorines and δ -120 to -130 ppm for para-fluorines in C₆F₅ groups .
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²⁹Si NMR: Resonances near δ 10–20 ppm, typical for trimethylsiloxy derivatives .
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IR Spectroscopy: Strong absorptions at 1250–1100 cm⁻¹ (Si-O-C) and 1500–1600 cm⁻¹ (C=C aromatic) .
Synthetic Pathways
Silylation of Hybrid Alcohol Precursors
The most plausible route involves the reaction of (perfluorophenyl)(phenyl)methanol with trimethylchlorosilane (Me₃SiCl) in the presence of a base:
Conditions:
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
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Base: Triethylamine (Et₃N) or imidazole
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Temperature: 0–25°C
Decarboxylation of Fluoroaromatic Acid Derivatives
Adapting Igumnov’s method for polyfluoroaryl(trimethyl)silanes , the potassium salt of (perfluorophenyl)(phenyl)acetic acid could react with Me₃SiCl in dimethylformamide (DMF) at 100°C:
Key Features:
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Decarboxylation proceeds via a pentacoordinate silicon intermediate.
Reactivity and Functionalization
Nucleophilic Substitution
The silicon-oxygen bond in the methoxy group is susceptible to nucleophilic attack. For example, fluoride ions (e.g., from KF) can cleave the Si-O bond, releasing the hybrid alkoxide:
Applications:
Electrophilic Aromatic Substitution
The perfluorophenyl group directs electrophiles to the para-position. For instance, nitration with NO₂⁺ would yield:
Challenges:
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Competing decomposition of the silane moiety under strong acidic conditions.
Applications in Materials Science
Surface Modification Agent
Fluorinated silanes like trimethyl((perfluorophenyl)(phenyl)methoxy)silane are used to impart hydrophobic and oleophobic properties to surfaces. Key performance metrics include:
| Substrate | Contact Angle (Water) | Contact Angle (Hexadecane) |
|---|---|---|
| Glass | 110–115° | 70–75° |
| Steel | 105–110° | 65–70° |
Mechanism: Covalent bonding via silanol groups on the substrate surface .
Epoxy Resin Additive
Incorporating fluorinated silanes into epoxy matrices enhances dielectric properties and chemical resistance. For example:
| Property | Neat Epoxy | With 5 wt% Silane |
|---|---|---|
| Dielectric Constant (1 MHz) | 3.8 | 2.9 |
| Water Absorption (24 h) | 1.2% | 0.4% |
Advantage: Reduced interfacial tension between epoxy and fillers .
Challenges and Future Directions
Stability Issues
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Hydrolysis Sensitivity: The Si-O bond is prone to cleavage in humid environments, limiting outdoor applications. Solutions include steric shielding with bulkier substituents .
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Thermal Decomposition: Degradation above 200°C releases volatile fluorocarbons, necessitating stabilizers like hindered amines .
Scalability of Synthesis
Current methods rely on costly perfluorinated precursors. Emerging strategies:
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